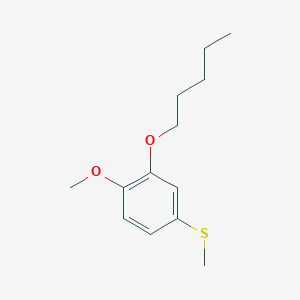

4-Methoxy-3-n-pentoxyphenyl methyl sulfide

Description

Significance of Aryl Methyl Sulfides in Chemical Sciences

Aryl methyl sulfides, characterized by a methylthio group (-SCH₃) attached to an aromatic ring, are a significant class of compounds in both biological and materials sciences. The sulfide (B99878) linkage is a key structural motif in a variety of biologically active molecules. The presence of sulfur, with its unique electronic properties and ability to exist in multiple oxidation states (sulfide, sulfoxide (B87167), sulfone), imparts specific reactivity and potential for further functionalization.

In synthetic chemistry, aryl sulfides are valuable intermediates. The carbon-sulfur bond can be formed through various transition-metal-catalyzed cross-coupling reactions, a topic of considerable research interest. rsc.orgoup.comacs.org These reactions offer versatile methods for constructing complex organic molecules. wikipedia.org Furthermore, the sulfide group can influence the electronic properties of the aromatic ring and can be a target for selective oxidation, offering pathways to more complex derivatives. nih.govrsc.org The study of aryl sulfides, therefore, provides insights into fundamental bond-forming reactions and the development of new synthetic methodologies. acs.org

Overview of Substituted Phenol (B47542) Derivatives in Contemporary Organic Chemistry

Substituted phenols, and their ether derivatives like anisoles, are ubiquitous in organic chemistry. Phenols are essential building blocks for a vast array of natural products, pharmaceuticals, and polymers. The hydroxyl group of a phenol, or the methoxy (B1213986) group of an anisole (B1667542), is a powerful directing group in electrophilic aromatic substitution reactions, allowing for controlled synthesis of highly substituted aromatic rings. acs.orgnih.gov

Derivatives of guaiacol (B22219) (2-methoxyphenol), which shares a substitution pattern with the target molecule, are of particular interest as they are derived from lignin (B12514952), a major component of biomass. The use of such bio-based feedstocks for the synthesis of valuable chemicals is a cornerstone of green chemistry. Research into guaiacol derivatives includes their use in creating high-sulfur-content materials with tunable properties. rsc.org The study of substituted phenols and their ethers is thus critical for developing sustainable chemical processes and novel materials.

Rationale for Comprehensive Academic Investigation of 4-Methoxy-3-n-pentoxyphenyl Methyl Sulfide

The specific structure of this compound presents a unique combination of the features discussed above, making it a compelling subject for academic research. The molecule contains a guaiacol-like core, suggesting potential origins from renewable resources and applications in polymer science. The presence of the n-pentyl group introduces lipophilicity, which could be relevant in biological contexts or for solubility in nonpolar media.

A comprehensive investigation of this compound would likely focus on several key areas:

Synthesis: Developing efficient and selective synthetic routes to this and related molecules. This could involve the late-stage introduction of the methylthio group onto a pre-existing substituted phenol or the construction of the aromatic ring with the desired substitution pattern.

Spectroscopic and Physicochemical Characterization: A detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data would provide a fundamental understanding of its electronic and structural properties. This data, when compared to related compounds, would help to elucidate the electronic interplay between the methoxy, n-pentyl, and methylthio substituents.

Reactivity Studies: Investigating the reactivity of the molecule towards various reagents would be a key focus. This could include the selective oxidation of the sulfide to the corresponding sulfoxide or sulfone, electrophilic substitution on the aromatic ring, and potential cleavage of the methyl ether. nih.govrsc.orgacs.org

The following tables outline some of the expected physicochemical properties and potential spectroscopic data for this compound, based on known data for analogous compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Basis for Prediction |

|---|---|---|

| Molecular Formula | C₁₃H₂₀OS | Sum of atoms in the structure |

| Molecular Weight | 224.36 g/mol | Calculated from the molecular formula |

| Boiling Point | > 200 °C (at atm. pressure) | Extrapolation from smaller analogous molecules |

| Solubility | Low in water; high in organic solvents | Presence of a large nonpolar n-pentyl group and aromatic ring |

Table 2: Hypothetical Spectroscopic Data

| Technique | Expected Chemical Shifts/Signals | Rationale |

|---|---|---|

| ¹H NMR | Aromatic protons (~6.5-7.0 ppm); Methoxy protons (~3.8 ppm); Methylthio protons (~2.4 ppm); n-Pentyl protons (various, ~0.9-2.6 ppm) | Based on typical chemical shifts for these functional groups in similar electronic environments |

| ¹³C NMR | Aromatic carbons (~110-160 ppm); Methoxy carbon (~55 ppm); Methylthio carbon (~15 ppm); n-Pentyl carbons (various, ~14-35 ppm) | Based on established ranges for carbon chemical shifts in substituted aromatic compounds |

| IR Spectroscopy | C-H stretching (aliphatic and aromatic); C=C stretching (aromatic); C-O stretching (ether); C-S stretching | Characteristic vibrational frequencies for the functional groups present in the molecule |

The systematic study of this compound would not only provide valuable data on a novel compound but also contribute to the broader understanding of structure-property relationships in multifunctional organic molecules.

Properties

IUPAC Name |

1-methoxy-4-methylsulfanyl-2-pentoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2S/c1-4-5-6-9-15-13-10-11(16-3)7-8-12(13)14-2/h7-8,10H,4-6,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSBUQPHMZRKLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=CC(=C1)SC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization and Scaffold Development of 4 Methoxy 3 N Pentoxyphenyl Methyl Sulfide

Synthesis of Structural Analogs and Homologs for Research Purposes

The generation of a library of compounds based on the 4-methoxy-3-n-pentoxyphenyl methyl sulfide (B99878) scaffold is achieved through targeted synthetic transformations. These modifications allow for the fine-tuning of physicochemical properties such as polarity, lipophilicity, and steric profile.

The sulfur atom in the methyl sulfide group is a key site for derivatization, primarily through oxidation to form sulfoxides and sulfones. These transformations significantly increase the polarity of the molecule.

Higher Alkyl Sulfides: The synthesis of higher alkyl sulfides (e.g., ethyl, propyl) can be achieved by reacting the corresponding thiolate precursor, 4-methoxy-3-n-pentoxyphenthiol, with various alkyl halides.

Sulfoxides: The selective oxidation of the sulfide to a sulfoxide (B87167) is a common transformation. nih.gov A variety of reagents can achieve this with high selectivity, minimizing over-oxidation to the sulfone. nih.gov Hydrogen peroxide in glacial acetic acid is an effective and environmentally benign method for this conversion, often yielding excellent results at room temperature. nih.gov Another approach involves using molybdenum-based catalysts, such as MoO2Cl2, with hydrogen peroxide to achieve selective oxidation of sulfides, even in the presence of other sensitive functional groups. researchgate.net Catalytic asymmetric oxidation methods can be employed to produce enantiomerically pure sulfoxides. organic-chemistry.org

Sulfones: Further oxidation of the sulfide or sulfoxide yields the corresponding sulfone. Stronger oxidizing conditions are typically required. Reagents like urea-hydrogen peroxide in combination with phthalic anhydride (B1165640) can directly convert sulfides to sulfones. orientjchem.org Niobium carbide has been shown to be an effective catalyst for the oxidation of sulfides to sulfones using 30% hydrogen peroxide. orientjchem.org Additionally, permanganate (B83412) supported on active manganese dioxide is effective for the oxidation of sulfides to sulfones under solvent-free conditions. orientjchem.org Fungi such as Aspergillus ochraceus and Penicillium funiculosum have also been identified for their ability to oxidize alkyl aryl sulfides to their corresponding sulfones. ncsu.edu

Table 1: Representative Oxidation Reactions of Aryl Alkyl Sulfides

| Starting Sulfide | Reagent/Catalyst | Product | Typical Yield | Reference |

|---|---|---|---|---|

| Aryl Methyl Sulfide | H₂O₂ / Acetic Acid | Aryl Methyl Sulfoxide | >90% | nih.gov |

| Aryl Methyl Sulfide | H₂O₂ / MoO₂Cl₂ | Aryl Methyl Sulfoxide | High | researchgate.net |

| Aryl Methyl Sulfide | H₂O₂ / Niobium Carbide | Aryl Methyl Sulfone | High | orientjchem.org |

| Aryl Methyl Sulfide | Urea-H₂O₂ / Phthalic Anhydride | Aryl Methyl Sulfone | Good to Excellent | orientjchem.org |

Replacing the methoxy (B1213986) group with higher alkoxy groups like ethoxy or propoxy can be accomplished starting from the corresponding phenol (B47542), 3-n-pentylguaiacol (2-methoxy-5-pentylphenol). A plausible synthetic route would involve the demethylation of 4-methoxy-3-n-pentoxyphenyl methyl sulfide to the corresponding phenol, followed by re-alkylation. A more direct approach starts with 3-n-pentylcatechol and involves selective alkylation of one hydroxyl group, followed by manipulation of the second hydroxyl group to install the methyl sulfide moiety. The Williamson ether synthesis, reacting the sodium salt of the precursor phenol with an appropriate alkyl halide (e.g., ethyl iodide, propyl bromide), is a standard method for this transformation.

Modifying the n-pentyl chain allows for systematic exploration of the impact of lipophilicity and steric bulk.

Chain Length Variation: Analogs with shorter (e.g., methyl, ethyl, propyl) or longer (e.g., hexyl, heptyl) alkyl chains can be synthesized. A common strategy involves the Friedel-Crafts acylation of a suitable guaiacol (B22219) ether precursor with an acyl chloride of the desired chain length (e.g., acetyl chloride for a methyl group, hexanoyl chloride for a hexyl group), followed by a reduction of the resulting ketone (e.g., Clemmensen or Wolff-Kishner reduction) to the alkyl chain.

Branching Patterns: Branched alkyl chains, such as isopropyl, isobutyl, or sec-butyl groups, can be introduced using similar Friedel-Crafts acylation strategies with the appropriately branched acyl halide, followed by reduction.

The aromatic ring can be functionalized through electrophilic aromatic substitution. The positions of substitution are directed by the existing methoxy (ortho, para-directing) and alkyl/alkyl sulfide (ortho, para-directing) groups. Given the substitution pattern, the most likely positions for further substitution are C5 and C6.

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group can be accomplished using nitrating agents, which can subsequently be reduced to an amino group, providing a handle for further derivatization.

Formylation: A formyl group can be introduced, for example, through a Vilsmeier-Haack or Duff reaction, providing a key intermediate for conversion into other functional groups.

The synthesis of positional isomers is crucial for understanding the spatial requirements of biological targets or the packing of molecules in materials. This involves altering the relative positions of the substituents on the phenyl ring. For instance, isomers could include 2-methoxy-4-n-pentoxyphenyl methyl sulfide or 3-methoxy-4-n-pentoxyphenyl methyl sulfide. The synthesis of these isomers would require starting materials with the corresponding substitution patterns. A recently developed method for the para- to meta-isomerization of phenols could potentially be adapted to transpose the positions of the hydroxyl group (precursor to methoxy) and other substituents on the ring. researchgate.net The synthesis of guaiacyl glycerol-β-guaiacyl ether, a lignin (B12514952) model compound, demonstrates the controlled synthesis of specific linkage patterns in complex phenols. researchgate.net

Structure Activity Relationship Sar Studies for 4 Methoxy 3 N Pentoxyphenyl Methyl Sulfide Derivatives

Correlating Structural Modifications with Biological Response in Research Models

The biological response of a molecule is intricately linked to its three-dimensional shape, electronic properties, and ability to interact with specific residues in a biological target like an enzyme or receptor. By modifying the structure of the parent compound, researchers can probe these interactions and understand the chemical features essential for activity.

The methoxy (B1213986) group (-OCH₃) on the phenyl ring is a critical determinant of biological activity, primarily through its electronic and steric effects, which are highly dependent on its position (ortho, meta, or para) relative to other substituents. The oxygen atom can participate in hydrogen bonding, while the methyl group can engage in hydrophobic interactions.

| Compound Series | Methoxy Position | Observed Effect | Reference |

|---|---|---|---|

| 18F-labeled benzyl (B1604629) triphenylphosphonium cations | Ortho- | Displayed the fastest liver clearance and most favorable heart-to-background ratios. nih.gov | nih.gov |

| 18F-labeled benzyl triphenylphosphonium cations | Meta- | Accelerated radioactivity clearance from the liver. nih.gov | nih.gov |

| 18F-labeled benzyl triphenylphosphonium cations | Para- | Resulted in the highest uptake in the heart and other non-targeting organs. nih.gov | nih.gov |

| Bisguaiacol compounds | - | Addition of methoxy groups significantly reduced estrogenic activity relative to bisphenol A (BPA) and bisphenol F (BPF). sci-hub.se | sci-hub.se |

Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a critical physicochemical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.govnih.gov It plays a significant role in the transport of molecules across biological membranes to reach their site of action. nih.gov The n-pentyl chain in 4-Methoxy-3-n-pentoxyphenyl methyl sulfide (B99878) is a primary contributor to the molecule's lipophilicity.

The length and conformation of an alkyl chain can modulate biological activity. Generally, increasing the length of an alkyl chain increases lipophilicity. researchgate.net This can lead to enhanced activity by improving membrane permeability and interaction with hydrophobic pockets in a target protein. researchgate.net However, this relationship is often not linear; an optimal chain length frequently exists. Excessively long chains can lead to decreased aqueous solubility, non-specific binding to lipids and proteins, or steric hindrance that prevents optimal binding to the target. nih.gov For instance, studies on n-alkyl hybrids have shown that long-chain compounds exhibit increased anti-trypanosomal activity compared to short-chain ones. researchgate.net In another series of compounds, the replacement of a methoxy group with ethers of increasing steric bulk and hydrophobicity initially led to a decrease in sigma-1 receptor affinity, but even bulkier analogs showed a recovery in affinity, suggesting that substituent bulk and hydrophobicity are key factors. nih.gov

| Alkyl Chain Length | Lipophilicity (LogP) | General Biological Effect | Potential Issues |

|---|---|---|---|

| Short (e.g., Methyl, Ethyl) | Low | May have good aqueous solubility but poor membrane penetration and weaker binding to hydrophobic pockets. | Insufficient potency. |

| Medium (e.g., Propyl, Butyl, Pentyl) | Moderate | Often represents an optimal balance between solubility and lipophilicity, leading to good cell permeability and target engagement. researchgate.net | - |

| Long (e.g., Hexyl and above) | High | May show increased potency due to strong hydrophobic interactions, but activity can plateau or decrease. nih.gov | Poor solubility, non-specific binding, potential for increased metabolic breakdown. |

The methyl sulfide (-S-CH₃) moiety is a sulfur analog of an ether. The sulfur atom is less electronegative and larger than oxygen, which influences the bond angles, polarity, and metabolic stability of this group. While direct SAR studies on the methyl sulfide group in this specific scaffold are not widely available in the reviewed literature, its potential roles can be inferred from the known properties of sulfides in bioactive molecules. researchgate.net

Exploration of Substituent Effects (Electronic, Steric, Lipophilic) on Biological Systems

The biological activity of a series of compounds can be rationalized by considering the electronic, steric, and lipophilic effects of different substituents. nih.gov

Electronic Effects : These describe how a substituent modifies the electron density of the aromatic ring. Electron-donating groups (EDGs), like the methoxy group, increase electron density and can enhance interactions with electron-poor regions of a receptor. Electron-withdrawing groups (EWGs), such as a nitro or cyano group, decrease electron density. The electronic nature of substituents can influence pKa, hydrogen bonding potential, and metabolic stability.

Steric Effects : This relates to the size and shape of the substituent. Bulky groups can cause steric hindrance, preventing the molecule from adopting the optimal conformation for binding to its target. nih.gov Conversely, a larger group might be necessary to fill a specific hydrophobic pocket in the receptor, thereby increasing binding affinity. For example, in a study of 3-aminothiazole-7-azaindole inhibitors, inserting a methyl group on the thiazole (B1198619) ring caused a steric clash in one kinase (GSK-3β) but fit perfectly into a hydrophobic cavity in another (Fyn), demonstrating the importance of steric compatibility. acs.org

| Substituent Type (Example) | Electronic Effect | Steric Effect | Lipophilic Effect (Contribution to LogP) | Potential Biological Impact |

|---|---|---|---|---|

| Small Alkyl (-CH₃) | Weakly Donating | Small | Positive (Increases Lipophilicity) | Can fill small hydrophobic pockets. acs.org |

| Halogen (-Cl, -F) | Withdrawing (Inductive), Weakly Donating (Resonance) | Moderate | Positive | Can form halogen bonds, alter metabolism, and increase membrane permeability. acs.org |

| Hydroxy (-OH) | Donating (Resonance), Withdrawing (Inductive) | Small | Negative (Decreases Lipophilicity) | Acts as H-bond donor and acceptor, increasing solubility. mdpi.com |

| Nitro (-NO₂) | Strongly Withdrawing | Moderate | Slightly Negative | Can act as H-bond acceptor; often reduces activity if a cation-π interaction is required. |

| Trifluoromethyl (-CF₃) | Strongly Withdrawing | Large | Strongly Positive | Increases lipophilicity and can block metabolic sites. nih.gov |

Design Principles for Optimized Analogs Based on SAR Findings

The insights gained from SAR studies provide rational design principles for developing new analogs with improved potency, selectivity, or pharmacokinetic properties. nih.gov Based on the analysis of the core structure of 4-Methoxy-3-n-pentoxyphenyl methyl sulfide, several design strategies can be proposed:

Optimize Methoxy Group Position : Systematically synthesize and test analogs where the methoxy group is moved to the ortho- and meta-positions of the phenyl ring to determine if an alternative placement improves target binding or alters the metabolic profile favorably. researchgate.netnih.gov

Vary Alkyl Chain Length and Branching : Synthesize a series of analogs where the n-pentyl chain is shortened (e.g., propyl, butyl) or lengthened (e.g., hexyl) to find the optimal lipophilicity for target engagement and bioavailability. researchgate.net Introducing branching (e.g., an isopentyl group) or a cyclic moiety could also improve binding by imposing conformational constraints.

Bioisosteric Replacement of the Methyl Sulfide : Replace the methyl sulfide with other groups to probe its role. An ether (-O-CH₃) would be a close analog but with different polarity and bond angles. A sulfoxide (B87167) (-SO-CH₃) or sulfone (-SO₂-CH₃) would introduce a potent hydrogen bond acceptor, increasing polarity and potentially altering target interactions. researchgate.net

Aromatic Ring Substitution : Introduce a variety of small electronic and lipophilic substituents (e.g., F, Cl, CH₃, CF₃) at other available positions on the phenyl ring to probe for additional beneficial interactions with the biological target and to block potential sites of metabolism. acs.orgnih.gov The development of new drug candidates often relies on the careful selection of substituents to enhance biological action. nih.gov

By systematically applying these principles, researchers can build a comprehensive SAR model to guide the design of next-generation compounds with optimized therapeutic potential.

Table of Compound Names

| Compound Name |

|---|

| This compound |

| [18F]4-(fluoromethyl)benzyltris(2-methoxyphenyl) phosphonium (B103445) cation |

| [18F]4-(fluoromethyl)benzyltris(3-methoxyphenyl) phosphonium cation |

| [18F]4-(fluoromethyl)benzyltris(4-methoxyphenyl) phosphonium cation |

| Bisguaiacol |

| Bisphenol A (BPA) |

| Bisphenol F (BPF) |

| 3-aminothiazole-7-azaindole |

| Nitro |

| Cyano |

| Trifluoromethyl |

| Sulfoxide |

| Sulfone |

Computational and Theoretical Investigations of 4 Methoxy 3 N Pentoxyphenyl Methyl Sulfide

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic properties of a molecule. nih.gov Methods such as Density Functional Theory (DFT) and Hartree-Fock are commonly used to approximate solutions to the Schrödinger equation for complex molecules, providing information on electronic structure, molecular orbitals, and charge distribution. pleiades.online

The electronic structure of 4-Methoxy-3-n-pentoxyphenyl methyl sulfide (B99878) dictates its fundamental chemical and physical properties. Key aspects of its electronic nature can be elucidated through the analysis of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability.

A theoretical calculation, for instance using DFT with a B3LYP functional and a 6-311++G(d,p) basis set, could yield the energies of these frontier orbitals. pleiades.online The distribution of these orbitals in three-dimensional space reveals the regions of the molecule that are most likely to be involved in chemical reactions. For 4-Methoxy-3-n-pentoxyphenyl methyl sulfide, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the sulfur atom, while the LUMO would likely be distributed over the aromatic system.

The charge distribution within the molecule can be quantified through methods like Mulliken population analysis or by calculating the molecular electrostatic potential (MEP). ijert.orgepstem.net The MEP map provides a visual representation of the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). In this compound, the oxygen and sulfur atoms would be expected to show negative electrostatic potential, making them susceptible to electrophilic attack. ijert.org

Table 1: Calculated Electronic Properties of this compound This table presents hypothetical data for illustrative purposes.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -6.2 eV | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | -0.8 eV | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 5.4 eV | DFT/B3LYP/6-311++G(d,p) |

| Dipole Moment | 2.5 D | DFT/B3LYP/6-311++G(d,p) |

Local reactivity descriptors, such as the Fukui functions, can be used to identify the specific atomic sites most susceptible to electrophilic or nucleophilic attack. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. For electrophilic attack, the relevant Fukui function (f-) will be highest on the atoms that are the best electron donors. Conversely, for nucleophilic attack, the Fukui function (f+) will be largest on the atoms that are the best electron acceptors. In the case of this compound, the carbon atoms on the aromatic ring and the sulfur atom are likely to be the primary sites for electrophilic attack.

The flexibility of the n-pentoxy and methyl sulfide groups in this compound allows for the existence of multiple conformers, or rotamers. Conformational analysis aims to identify the stable conformations and determine their relative energies. This is typically done by systematically rotating the rotatable bonds and calculating the potential energy at each step.

The potential energy surface of the molecule can be scanned to locate the energy minima corresponding to stable conformers and the transition states that separate them. Quantum chemical methods can provide accurate relative energies of these conformers. For a related molecule, methyl phenyl sulfide, studies have shown a low barrier to rotation around the C(sp2)-S bond. pleiades.online A similar analysis for this compound would reveal the preferred orientations of the n-pentoxy and methyl sulfide substituents relative to the phenyl ring.

Table 2: Relative Energies of Hypothetical Conformers of this compound This table presents hypothetical data for illustrative purposes.

| Conformer | Dihedral Angle (C-O-C-C) | Dihedral Angle (C-S-C-H) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | 180° | 0° | 0.00 |

| 2 | 90° | 0° | 1.5 |

| 3 | 180° | 90° | 0.8 |

| 4 | 90° | 90° | 2.3 |

Molecular Dynamics Simulations in Relevant Environments

While quantum chemical calculations provide insights into the properties of a single molecule in a vacuum, molecular dynamics (MD) simulations allow for the study of molecular behavior over time in a more realistic environment, such as in a solvent or interacting with a biological receptor. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. researchgate.net

If this compound were to be investigated as a potential ligand for a biological target, MD simulations would be invaluable for modeling its binding. Molecular docking studies can first be used to predict the most likely binding pose of the ligand within the receptor's active site. researchgate.net Following docking, MD simulations can be performed on the ligand-receptor complex to assess the stability of the predicted binding mode and to characterize the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

The simulation would reveal the dynamic nature of the interactions and could highlight conformational changes in both the ligand and the receptor upon binding. Free energy calculation methods, such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can be applied to the MD trajectory to estimate the binding free energy, providing a quantitative measure of the ligand's affinity for the receptor.

The presence of a solvent can significantly influence the conformational preferences of a molecule. MD simulations in an explicit solvent, such as water, can be used to study the solvation effects on the conformational stability of this compound. The solvent molecules can form hydrogen bonds with the methoxy (B1213986) group and interact with other parts of the molecule, potentially stabilizing conformers that are less favored in the gas phase.

By analyzing the MD trajectory, one can determine the population of different conformers in solution and calculate the potential of mean force along specific dihedral angles to understand the free energy landscape of the molecule in the solvated state. This provides a more accurate picture of the molecule's conformational behavior under realistic conditions.

In Silico Screening and Virtual Library Design for Derivatives

In silico screening and the design of virtual libraries are foundational steps in modern drug discovery and materials science. ijsdr.orgresearchgate.net These computational techniques enable the rapid assessment of large numbers of molecules for their potential biological activity, physicochemical properties, and synthetic feasibility, thereby prioritizing candidates for synthesis and experimental testing. nih.gov For this compound, these methods can be employed to design derivatives with tailored properties.

The process begins with the core structure of this compound. A virtual library is then generated by systematically modifying different parts of the molecule. Key modification sites include the n-pentoxy group, the methoxy group, the methyl sulfide moiety, and the aromatic ring. For instance, the length of the alkoxy chain could be varied, the methyl sulfide could be oxidized to a sulfoxide (B87167) or sulfone, or additional substituents could be introduced onto the phenyl ring.

Once the virtual library is created, each derivative is subjected to in silico screening. This involves predicting various properties, a process often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. ijsdr.orgnih.gov Online tools and specialized software can predict parameters such as lipophilicity (logP), water solubility, and adherence to established drug-likeness rules like Lipinski's Rule of Five. ijsdr.org Furthermore, molecular docking simulations can be performed to predict the binding affinity of these derivatives to specific biological targets, such as enzymes or receptors, which can help in identifying compounds with potential therapeutic applications. nih.govdntb.gov.ua

Table 1: Hypothetical Virtual Library of this compound Derivatives for In Silico Screening

| Derivative ID | Modification on Core Structure | Rationale for Modification |

| MPMS-D01 | Replacement of n-pentoxy with ethoxy | To investigate the effect of shorter alkyl chain length on solubility and binding affinity. |

| MPMS-D02 | Replacement of n-pentoxy with benzyloxy | To introduce an additional aromatic ring, potentially enhancing π-π stacking interactions with a biological target. |

| MPMS-D03 | Oxidation of methyl sulfide to methyl sulfoxide | To increase polarity and potential for hydrogen bonding. |

| MPMS-D04 | Oxidation of methyl sulfide to methyl sulfone | To further increase polarity and alter the electronic properties of the molecule. |

| MPMS-D05 | Addition of a fluorine atom at the 5-position of the phenyl ring | To modulate metabolic stability and binding interactions. |

| MPMS-D06 | Replacement of methyl sulfide with an ethyl sulfide | To assess the impact of a larger alkyl group on the sulfide on steric hindrance and lipophilicity. |

This systematic in silico approach allows for the efficient exploration of the chemical space around this compound, guiding the synthesis of new compounds with a higher probability of possessing desired characteristics.

Prediction and Validation of Spectroscopic Data for Advanced Structural Characterization

Computational methods are instrumental in predicting and helping to interpret spectroscopic data, which is crucial for the structural elucidation of novel compounds. Techniques such as Density Functional Theory (DFT) and specialized neural networks can calculate NMR chemical shifts, IR vibrational frequencies, and mass fragmentation patterns with a high degree of accuracy. scielo.org.zasciencepublishinggroup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a key application of computational chemistry. sciencepublishinggroup.comresearchgate.net Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide theoretical spectra that are in good agreement with experimental results. scielo.org.zanih.gov For this compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus. For example, the protons and carbons of the methoxy and n-pentoxy groups would have characteristic shifts, as would the aromatic protons and the methyl group of the sulfide. mpg.dersc.orgrsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H (position 2) | 6.8 - 7.0 | 110 - 115 |

| Aromatic C-H (position 5) | 6.7 - 6.9 | 115 - 120 |

| Aromatic C-H (position 6) | 7.1 - 7.3 | 125 - 130 |

| Methoxy (-OCH₃) | 3.8 - 3.9 | 55 - 56 |

| n-Pentoxy (-OCH₂CH₂CH₂CH₂CH₃) | 3.9 - 4.1 (α-CH₂) | 68 - 70 (α-C) |

| n-Pentoxy (-OCH₂CH₂CH₂CH₂CH₃) | 1.7 - 1.9 (β-CH₂) | 28 - 30 (β-C) |

| n-Pentoxy (-OCH₂CH₂CH₂CH₂CH₃) | 1.3 - 1.5 (γ, δ-CH₂) | 22 - 26 (γ, δ-C) |

| n-Pentoxy (-OCH₂CH₂CH₂CH₂CH₃) | 0.9 - 1.0 (ε-CH₃) | 13 - 15 (ε-C) |

| Methyl Sulfide (-SCH₃) | 2.4 - 2.6 | 15 - 20 |

| Aromatic C (substituted) | N/A | 120 - 160 |

Note: These are estimated values based on typical chemical shifts for similar functional groups and may vary depending on the specific computational method and solvent used.

Infrared (IR) Spectroscopy

Theoretical IR spectroscopy, typically performed using DFT calculations, can predict the vibrational frequencies of a molecule. nih.govrsc.org Each predicted frequency corresponds to a specific vibrational mode, such as stretching, bending, or wagging of bonds. scielo.org.za For this compound, characteristic peaks would be expected for the C-H stretching of the aromatic and aliphatic groups, C-O stretching of the ether linkages, and C-S stretching of the sulfide. rsc.orgmdpi.com Comparing the calculated spectrum with an experimental one can provide strong evidence for the compound's structure.

Table 3: Predicted IR Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3000 - 3100 | Phenyl Ring |

| Aliphatic C-H Stretch | 2850 - 3000 | Methoxy, Pentoxy, Methyl Sulfide |

| C=C Aromatic Stretch | 1450 - 1600 | Phenyl Ring |

| Asymmetric C-O-C Stretch | 1200 - 1275 | Aryl Ether |

| Symmetric C-O-C Stretch | 1000 - 1075 | Aryl Ether |

| C-S Stretch | 600 - 700 | Methyl Sulfide |

Note: These are general frequency ranges and the precise values would be determined by DFT calculations.

Mass Spectrometry (MS)

While direct simulation of mass spectra is complex, understanding the likely fragmentation patterns of a molecule is crucial for interpreting experimental mass spectrometry data. For this compound, fragmentation would likely be initiated by ionization, followed by cleavage at the weakest bonds. Common fragmentation pathways for similar compounds include the loss of the methyl group from the sulfide, cleavage of the ether bonds, and fragmentation of the pentyl chain.

Table 4: Plausible Mass Fragmentation Patterns for this compound

| Fragmentation Process | Description | Expected Fragment (m/z) |

| Loss of methyl radical | Cleavage of the S-CH₃ bond. | [M - 15]⁺ |

| Loss of methoxy radical | Cleavage of the Ar-OCH₃ bond. | [M - 31]⁺ |

| Loss of pentoxy radical | Cleavage of the Ar-OC₅H₁₁ bond. | [M - 87]⁺ |

| Benzylic cleavage | Cleavage of the pentyl chain at the β-position relative to the oxygen. | [M - C₄H₉]⁺ |

| McLafferty Rearrangement | Possible if a gamma-hydrogen is present on a side chain, though less common for this specific structure. | Varies |

Note: 'M' represents the molecular ion. The expected m/z values depend on the exact mass of the parent molecule.

By combining these computational approaches, a comprehensive theoretical profile of this compound can be established, providing a valuable framework for its synthesis, characterization, and the exploration of its derivatives.

Biological Research Applications of 4 Methoxy 3 N Pentoxyphenyl Methyl Sulfide As a Chemical Probe

Exploration as a Scaffold in Medicinal Chemistry Research

There is no available research that has explored "4-Methoxy-3-n-pentoxyphenyl methyl sulfide" as a central scaffold for medicinal chemistry research. The following subsections, therefore, reflect a lack of specific findings for this compound.

No studies were found that have investigated the anti-proliferative activity of "this compound" in any cellular models. While other compounds containing methoxyphenyl moieties have been studied for such activities, for instance, 1,5-Bis(4-Hydroxy-3-Methoxyphenyl)1,4-Pentadiene-3-one which has shown anti-proliferative effects on non-small cell lung cancer cells, no such data exists for the target compound.

There is no evidence in the scientific literature of "this compound" having been screened for or exhibiting modulatory effects on enzyme systems such as xanthine (B1682287) oxidase. Research on xanthine oxidase inhibitors has focused on a wide array of other molecular structures.

No published research has assessed the anti-platelet activity of "this compound" through in vitro platelet aggregation assays. While various 4-methoxybenzene derivatives have been synthesized and tested for anti-platelet aggregation activities, this specific compound has not been among them.

A review of the literature did not uncover any studies on the receptor binding affinity or functional activity of "this compound" at serotonin (B10506), histamine, or adrenergic receptors. Research in this area has focused on other classes of molecules, such as 4-alkoxy-substituted 2,5-dimethoxyphenethylamines for serotonin receptor interactions.

Role in Chemical Communication and Signaling Pathways

No information is available regarding the role of "this compound" in chemical communication or signaling pathways.

There are no studies investigating the potential of "this compound" as a semiochemical for applications such as insect communication or pest management.

Studies on Olfactory Receptor Interactions

The interaction of volatile and semi-volatile organic compounds with olfactory receptors is a fundamental aspect of the sense of smell. The unique molecular structure of 4-Methoxy-3-n-pentoxyphenyl methyl sulfide (B99878), featuring a methoxy (B1213986) group, a lipophilic n-pentoxy chain, and a methyl sulfide moiety on a phenyl ring, makes it a candidate for investigating the binding pockets of specific olfactory receptors. Research in this area aims to understand how subtle variations in chemical structure influence odor perception and receptor activation.

While direct and extensive research on the interaction of this compound with a wide range of olfactory receptors is not broadly documented in publicly available literature, its structural motifs are of interest to sensory science. The ether and sulfide groups, combined with the alkyl chain, provide a combination of hydrogen bond accepting capabilities and hydrophobic characteristics that are critical for receptor binding. The precise nature of these interactions, including the specific olfactory receptors that may recognize this compound, remains an area for further investigation.

Use in Biochemical Pathway Elucidation as a Mechanistic Tool

The metabolism of xenobiotics, including compounds like this compound, involves a series of enzymatic reactions that are crucial for detoxification and excretion. The chemical structure of this compound makes it a potential substrate for various metabolic enzymes, particularly cytochrome P450 monooxygenases and flavin-containing monooxygenases, which are known to catalyze the oxidation of sulfur-containing compounds and demethylation reactions.

By tracking the metabolic fate of this compound within a biological system, researchers can gain insights into the activity and specificity of these enzymatic pathways. For instance, the oxidation of the methyl sulfide group to a sulfoxide (B87167) or sulfone, or the O-dealkylation of the methoxy or pentoxy groups, can serve as markers for specific enzyme activities. The identification of these metabolites helps to piece together the sequence of biochemical transformations, thereby elucidating the broader metabolic pathway.

Development of Fluorescent or Isotope-Labeled Probes for Biological Tracking

To overcome the challenges of detecting and quantifying small molecules in complex biological matrices, chemical probes are often tagged with fluorescent dyes or stable isotopes. The development of such labeled versions of this compound would significantly enhance its utility in biological research.

A fluorescently labeled analog would allow for the visualization of its distribution and localization within cells and tissues using techniques like fluorescence microscopy. This could provide valuable information on its transport across cell membranes and its accumulation in specific organelles.

Isotope labeling, typically with deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), creates a version of the molecule that is chemically identical but has a different mass. medchemexpress.commedchemexpress.com This mass difference allows for its unambiguous detection and quantification by mass spectrometry. medchemexpress.com The use of stable isotope-labeled compounds is a powerful technique in metabolomics and pharmacokinetic studies, enabling researchers to trace the metabolic fate of the compound and its metabolites with high precision and sensitivity. medchemexpress.com While specific fluorescent or isotope-labeled versions of this compound are not commercially ubiquitous, the principles for their synthesis are well-established in medicinal chemistry. medchemexpress.commedchemexpress.com

Environmental Fate and Degradation Studies of Sulfur Containing Aromatic Ethers

Biodegradation Pathways and Mechanisms

Biodegradation is a critical process for the removal of organic pollutants from the environment, driven by the metabolic versatility of microorganisms. nih.gov For sulfur-containing aromatic ethers, biodegradation can proceed through several pathways, targeting different parts of the molecule.

The methyl sulfide (B99878) moiety is a key site for initial microbial attack. Both aerobic and anaerobic microorganisms are capable of transforming methyl sulfides.

Under aerobic conditions, microorganisms can oxidize the sulfur atom. An enrichment culture developed from mixed Thiobacilli and activated sludge has demonstrated the capability of simultaneous oxidation of inorganic sulfide and mercaptans. nih.gov The initial oxidation of the methyl sulfide group in 4-Methoxy-3-n-pentoxyphenyl methyl sulfide would likely lead to the formation of the corresponding sulfoxide (B87167) (4-Methoxy-3-n-pentoxyphenyl methyl sulfoxide) and subsequently the sulfone (4-Methoxy-3-n-pentoxyphenyl methyl sulfone). Studies on phenylthio acetates have shown they are highly susceptible to microbial transformation. nih.gov The presence of a methoxy (B1213986) group, as in the target compound, has been observed to make related compounds more easily degradable. nih.gov

Under anaerobic conditions, methyl sulfides can play a role as intermediates in microbial consortia. For instance, in the anaerobic oxidation of methane, methyl sulfides are produced by Archaea and subsequently transferred to sulfate-reducing bacteria. nih.gov A novel anaerobic bacterium, Parasporobacterium paucivorans, has been isolated that can degrade methoxylated aromatic compounds, producing methanethiol (B179389) (MT) and dimethyl sulfide (DMS) from the methoxy groups in the presence of sulfide. nih.gov This suggests a potential pathway where the methoxy group of this compound could be cleaved to form DMS, while the aromatic core is further degraded.

Table 1: Potential Microbial Oxidation Products of this compound

| Initial Moiety | Condition | Primary Product | Secondary Product |

|---|---|---|---|

| Methyl sulfide | Aerobic | 4-Methoxy-3-n-pentoxyphenyl methyl sulfoxide | 4-Methoxy-3-n-pentoxyphenyl methyl sulfone |

| Methoxy group | Anaerobic | Dimethyl sulfide (DMS) | - |

| Methyl sulfide | Anaerobic | Methanethiol (MT) | - |

The enzymatic machinery of microorganisms is responsible for the specific chemical transformations observed during biodegradation. The degradation of this compound would involve a series of enzymatic reactions targeting its aromatic and ether structures.

The initial attack on the aromatic ring is often catalyzed by dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic nucleus, leading to the formation of a cis-dihydrodiol. nih.gov For the target compound, this would result in a dihydroxylated intermediate. Subsequent dehydrogenation by dehydrogenase enzymes would rearomatize the ring, yielding a catechol-like derivative. This dihydroxylated aromatic ring is then susceptible to ring cleavage, which can occur via ortho- or meta-cleavage pathways, catalyzed by dioxygenases . kegg.jp

The ether linkage (-O-), particularly aryl-O bonds, can also be cleaved. While the alkyl-O ether bond is generally more labile, specialized enzymes can attack the more recalcitrant aryl-O bond, often through an oxidative mechanism. frtr.gov

The sulfur atom itself is a target for enzymatic activity. The transsulfuration pathway in many organisms involves the transfer of sulfur atoms, with key enzymes like cystathionine (B15957) beta-synthase (CBS) and cystathionine gamma-lyase (CSE) playing a role in sulfur metabolism. nih.gov While these are primarily involved in amino acid metabolism, the enzymatic principles of sulfur transformation are relevant.

Table 2: Key Enzyme Classes in the Degradation of Aromatic Ethers and Sulfides

| Enzyme Class | Function | Target Moiety |

|---|---|---|

| Dioxygenase | Ring hydroxylation & cleavage | Aromatic Ring |

| Dehydrogenase | Dehydrogenation | Dihydroxylated Ring |

| Monooxygenase | Oxidative cleavage | Ether Linkage, Sulfide Group |

| Hydrolase | Cleavage of bonds | Ester/Amide (by analogy) |

Photodegradation Mechanisms in Aqueous and Gaseous Phases

Photodegradation, or photolysis, is a major abiotic degradation pathway for organic compounds in the environment, initiated by the absorption of sunlight. This can occur directly or indirectly.

In the aqueous phase, direct photolysis involves the absorption of a photon by the molecule itself, leading to an excited state that can then undergo bond cleavage or reaction with other species. Aromatic compounds and sulfides can absorb UV radiation present in sunlight. Indirect photolysis is often more significant and involves photochemically produced reactive species such as hydroxyl radicals (•OH), singlet oxygen, and peroxide radicals. These species are generated from natural photosensitizers in the water, like dissolved organic matter (DOM). nih.gov The photocatalytic degradation of organic sulfur compounds can lead to the formation of sulfoxides and sulfones. researchgate.net Experiments on natural organic sulfur compounds in iron-rich waters showed that a large proportion were completely degraded upon exposure to sunlight, with photochemical loss of sulfur-containing low molecular weight compounds being a likely pathway. nih.gov

In the gaseous phase, the dominant degradation process for most volatile organic compounds (VOCs) is reaction with the hydroxyl radical (•OH) during the daytime. github.io The reaction of •OH with the aromatic ring can proceed via addition to the ring or abstraction of a hydrogen atom from the alkyl or methoxy groups. The sulfide moiety is also highly reactive towards •OH radicals.

Atmospheric Chemistry of Volatile Organic Sulfur Compounds

Should this compound be volatile enough to enter the atmosphere, its fate would be governed by the chemistry of volatile organic sulfur compounds (VOSCs). VOSCs like dimethyl sulfide (DMS) and methanethiol (MT) are significant components of the global sulfur cycle. acs.org

The atmospheric lifetime of VOSCs is primarily determined by their reaction rate with key atmospheric oxidants: the hydroxyl radical (•OH), the nitrate (B79036) radical (NO₃•), and ozone (O₃). github.io The reaction with •OH is typically the most important daytime removal process. For sulfides, this reaction can proceed via two main channels: H-atom abstraction from a C-H bond or •OH addition to the sulfur atom. The resulting products can include SO₂, methanesulfonic acid (MSA), and sulfate (B86663) aerosols, which have implications for acid rain and cloud formation. acs.org The degradation of VOSCs contributes to the formation of secondary organic aerosols (SOA), which can impact air quality and climate. e-bookshelf.de

Environmental Partitioning and Transport Behavior

The distribution of a chemical in the environment is controlled by its partitioning behavior between different environmental phases: air, water, soil, sediment, and biota. For a compound like this compound, key parameters influencing its partitioning include its vapor pressure, water solubility, and octanol-water partition coefficient (Kow).

In aquatic systems, hydrophobic compounds tend to sorb to suspended particulate matter (SPM) and sediment organic carbon. researchgate.netnih.gov The partitioning between the dissolved and particulate phase is described by the partition coefficient (Kp), which is often normalized to the organic carbon content (Koc). nih.gov The partitioning of aromatic compounds is influenced by factors such as salinity and the amount and nature of the SPM. researchgate.netresearchgate.net

Regarding transport, compounds with properties similar to persistent organic pollutants (POPs) can undergo long-range environmental transport. nih.gov Halomethoxybenzenes, which share structural similarities with the target compound, have been shown to undergo continental-scale atmospheric transport. nih.gov Evidence suggests that these compounds can enter the atmosphere primarily through volatilization from water bodies, even if their initial source is terrestrial. nih.gov This implies that this compound, if it reaches aquatic environments, could be subject to similar atmospheric dispersal.

Table 3: Factors Influencing Environmental Partitioning

| Environmental Compartment | Key Influencing Factors |

|---|---|

| Water/Sediment | Organic carbon content, Salinity, Suspended particulate matter (SPM) |

| Air/Water | Vapor pressure (Henry's Law Constant) |

| Air/Particle | Soot carbon content, Organic matter fraction, Temperature |

Advanced Analytical Methodologies for Characterization in Complex Research Matrices

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool for identifying metabolites of xenobiotics. In the hypothetical metabolic study of 4-Methoxy-3-n-pentoxyphenyl methyl sulfide (B99878), HRMS would be crucial for determining the elemental composition of its metabolites with high accuracy. Techniques such as nano liquid chromatography coupled to high-resolution tandem mass spectrometry (nanoLC-HRMS/MS) would be employed to detect and identify potential phase I and phase II metabolites in biological samples like urine or plasma. nih.gov

Potential metabolic pathways for this compound could include O-demethylation of the methoxy (B1213986) group, oxidation of the methyl sulfide to a sulfoxide (B87167) or sulfone, and various transformations of the n-pentyl chain. HRMS would be able to distinguish between these metabolites based on their precise mass-to-charge ratios (m/z).

Hypothetical HRMS Data for Potential Metabolites:

| Putative Metabolite | Chemical Formula | Exact Mass (Da) | Mass Difference from Parent (mDa) |

| Parent Compound | C13H20O2S | 240.1184 | 0 |

| O-demethylated Metabolite | C12H18O2S | 226.1028 | -14.0156 |

| Sulfoxide Metabolite | C13H20O3S | 256.1133 | +15.9949 |

| Sulfone Metabolite | C13H20O4S | 272.1082 | +31.9898 |

This table is illustrative and based on common metabolic transformations.

Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS/MS, 2D-LC) for Trace Analysis and Purity Assessment

To determine the purity of a synthesized batch of 4-Methoxy-3-n-pentoxyphenyl methyl sulfide and to quantify its presence at trace levels in various samples, advanced chromatographic techniques are essential.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of the compound, GC-MS would be a suitable method for its analysis. A sample would be injected into the gas chromatograph, where it would be vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components would then be detected and identified by the mass spectrometer. nih.gov This technique is highly effective for separating isomers and for quantifying low levels of the compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For non-volatile metabolites or for analysis in complex biological fluids, LC-MS/MS is the gold standard. fda.gov.twnih.gov This technique offers high sensitivity and selectivity by separating compounds in the liquid phase followed by mass analysis involving precursor ion selection and fragmentation to produce characteristic product ions. This allows for confident identification and quantification even in the presence of interfering substances.

Two-Dimensional Liquid Chromatography (2D-LC): For exceptionally complex samples, 2D-LC provides enhanced separation power by subjecting the sample to two different chromatographic separation mechanisms. This would be particularly useful for resolving co-eluting impurities or metabolites that are structurally very similar to the parent compound.

Typical Parameters for Chromatographic Analysis (Illustrative):

| Technique | Column Type | Mobile/Carrier Gas | Detector | Typical Application |

| GC-MS | Capillary (e.g., DB-5ms) | Helium | Quadrupole Mass Spectrometer | Purity assessment, analysis in organic matrices |

| LC-MS/MS | Reversed-Phase (e.g., C18) | Acetonitrile/Water with formic acid | Triple Quadrupole or Orbitrap MS | Trace analysis in aqueous/biological samples, metabolite quantification |

Multi-dimensional NMR Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the de novo structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required to unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms.

¹H NMR: Would provide information on the number of different types of protons and their neighboring environments.

¹³C NMR: Would indicate the number of different types of carbon atoms.

2D NMR (COSY, HSQC, HMBC): These experiments would reveal the connectivity between protons (COSY), directly attached proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC), which are crucial for assembling the final structure.

While specific NMR data for this compound is not available in the searched literature, related structures have been characterized using these techniques. rsc.orgresearchgate.netrsc.org

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination (if applicable to solid forms)

If this compound can be obtained as a suitable single crystal, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and the absolute stereochemistry if chiral centers are present (which is not the case for this specific molecule). researchgate.netnih.gov This method would also reveal the preferred conformation of the molecule in the solid state. The successful application of this technique is entirely dependent on the ability to grow high-quality single crystals of the compound.

Future Directions and Emerging Research Avenues for 4 Methoxy 3 N Pentoxyphenyl Methyl Sulfide

Rational Design of Next-Generation Derivatives for Enhanced Research Applications

The rational design of novel derivatives based on the 4-Methoxy-3-n-pentoxyphenyl methyl sulfide (B99878) scaffold presents a significant opportunity to create a library of compounds with fine-tuned properties for specific research purposes. Structure-activity relationship (SAR) studies, a cornerstone of this approach, can be systematically employed to understand how modifications to the core structure influence its physicochemical and biological properties. nih.gov For instance, altering the length of the n-pentoxy chain, substituting the methyl group on the sulfide, or modifying the position of the substituents on the aromatic ring could lead to derivatives with enhanced capabilities.

Future research could focus on synthesizing analogues where the methoxy (B1213986) or n-pentoxy groups are replaced with other electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule. nih.gov The introduction of fluorine atoms or other halogenated functional groups could also be explored to enhance metabolic stability or alter binding affinities in biological systems. nih.gov The design of these new molecules would be guided by computational modeling to predict their properties before synthesis, thereby streamlining the discovery process.

Table 1: Potential Modifications for Derivative Design

| Structural Moiety | Potential Modification | Anticipated Effect on Properties |

| n-Pentoxy Chain | Variation of alkyl chain length (e.g., from C3 to C8) | Alteration of lipophilicity and steric bulk |

| Methyl Sulfide | Substitution of methyl with larger alkyl or aryl groups | Modification of steric hindrance and electronic character |

| Aromatic Ring | Introduction of additional substituents (e.g., halogens, nitro groups) | Tuning of electronic properties and intermolecular interactions |

| Methoxy Group | Replacement with other alkoxy or functional groups | Modulation of hydrogen bonding capacity and electronic nature |

Integration into Materials Science Research (e.g., liquid crystals, functional polymers)

The molecular structure of 4-Methoxy-3-n-pentoxyphenyl methyl sulfide, with its combination of a rigid aromatic core and a flexible alkyl chain, is suggestive of potential applications in materials science, particularly in the fields of liquid crystals and functional polymers. The elongated shape of the molecule is a common feature in compounds that exhibit liquid crystalline phases. ossila.com

Future research could investigate the thermal behavior of this compound and its derivatives to determine if they possess nematic, smectic, or other mesophases. Compounds like 4-Pentylphenyl 4-methoxybenzoate, which has a similar p-substituted phenyl structure, are known to act as host materials for luminophores in liquid crystal displays (LCDs). ossila.com This suggests that this compound could be explored for similar applications, potentially as a component in liquid crystal mixtures or as a host for guest molecules with specific optical or electronic properties.

In the realm of functional polymers, this compound could serve as a monomer or a functional additive. The sulfide linkage offers a site for potential polymerization reactions, or the entire molecule could be incorporated into a polymer backbone to impart specific properties, such as altered refractive index, thermal stability, or surface energy.

Application in Supramolecular Chemistry as a Building Block

The assembly of molecules into larger, ordered structures through non-covalent interactions is the focus of supramolecular chemistry. The functional groups on this compound, including the ether linkages and the sulfur atom, provide potential sites for hydrogen bonding, halogen bonding, and other weak intermolecular interactions. researchgate.net

Research in this area could explore the self-assembly of this molecule in various solvents and in the solid state to form well-defined supramolecular architectures. The crystal structure of related compounds, such as N-(aryl)arylsulfonamides, reveals the formation of one-dimensional chains and three-dimensional networks through hydrogen bonds and other interactions. researchgate.net Similar studies on this compound could reveal its potential to form interesting and potentially useful supramolecular structures, such as gels, nanotubes, or porous frameworks. These materials could have applications in areas like molecular recognition, sensing, or catalysis.

Advanced Computational-Experimental Integration in Chemical Biology Research

The integration of computational chemistry with experimental studies offers a powerful approach to understanding the behavior of molecules. dntb.gov.uaresearchgate.net Density Functional Theory (DFT) calculations can be used to predict a wide range of properties for this compound, including its optimized geometry, electronic structure (HOMO-LUMO energies), and molecular electrostatic potential (MEP). dntb.gov.uamdpi.com These theoretical insights can guide experimental work and help to interpret the results.

For example, computational docking studies could be performed to predict the binding affinity of this compound and its derivatives to various biological targets, even in the absence of known biological activity. dntb.gov.ua This could identify potential avenues for future investigation in chemical biology. The calculated spectroscopic data (e.g., NMR, IR) can be compared with experimental data to confirm the structure and purity of synthesized compounds. researchgate.netmdpi.com This synergistic approach, combining prediction with empirical validation, can accelerate the pace of research and lead to a deeper understanding of the molecule's properties.

Table 2: Computational and Experimental Techniques for Integrated Research

| Technique | Information Gained | Reference Application |

| Density Functional Theory (DFT) | Optimized geometry, electronic properties, spectroscopic data | Prediction of molecular properties and comparison with experimental data mdpi.com |

| Molecular Docking | Binding affinity and mode of interaction with biological targets | In silico screening for potential biological activity dntb.gov.ua |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation | Characterization of synthesized compounds mdpi.com |

| X-ray Crystallography | Solid-state structure and intermolecular interactions | Determination of supramolecular architecture researchgate.net |

Exploration of New Methodologies for Scalable Synthesis for Research Demands

To support the proposed research directions, the development of efficient and scalable synthetic routes to this compound and its derivatives is crucial. While standard methods for the formation of ether and sulfide linkages exist, future research could focus on developing more sustainable and high-yielding procedures.

Modern synthetic methodologies, such as microwave-assisted synthesis or flow chemistry, could be explored to reduce reaction times and improve yields. mdpi.com The development of a robust synthetic platform would enable the production of a diverse range of analogues for systematic study in the areas outlined above. For instance, multi-component reactions or catalytic cross-coupling strategies could provide convergent and efficient pathways to the target compounds. mdpi.com The ability to produce these molecules on a larger scale would be essential for their investigation in materials science and other applications requiring more substantial quantities of material.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Methoxy-3-n-pentoxyphenyl methyl sulfide to achieve high yields and purity?

- Methodology :

- Step 1 : Use a nucleophilic substitution reaction between 4-methoxy-3-n-pentoxyphenol and methyl thiolate under anhydrous conditions. Reflux in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours .

- Step 2 : Monitor reaction progress via TLC (silica gel plates, hexane/ethyl acetate eluent) and UV visualization .

- Step 3 : Purify via column chromatography (silica gel, gradient elution with hexane:ethyl acetate). Confirm purity using - and -NMR (referenced to DMSO-d6) and FTIR (ATR mode, 4000–400 cm) to verify sulfide (-S-CH) and ether (C-O-C) functional groups .

Q. What analytical techniques are critical for characterizing the stability of this sulfide under varying pH and temperature conditions?

- Methodology :

- Stability assay : Incubate the compound in buffered solutions (pH 2–12) at 25°C, 37°C, and 60°C.

- Quantification : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm to track degradation. Compare retention times and peak areas against fresh standards .

- Sulfide-specific analysis : Employ the methylene blue method (ferric chloride and dimethyl-p-phenylenediamine) to quantify free sulfide ions released during hydrolysis .

Q. How can researchers address solubility challenges in aqueous and organic solvents for this compound?

- Methodology :

- Solvent screening : Test solubility in DMSO, methanol, chloroform, and aqueous buffers (with 1% Tween-80 for emulsification).

- Co-solvent systems : Optimize DMSO-water mixtures (e.g., 10% DMSO) for biological assays. Validate solubility via dynamic light scattering (DLS) to detect aggregates .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the catalytic oxidation of this compound?

- Methodology :

- Catalytic setup : Use vanadium-based catalysts (e.g., hybrid vanadates) with HO as the oxidant. Monitor kinetics via -NMR to track sulfide-to-sulfoxide/sulfone conversion .

- Kinetic profiling : Fit data to Michaelis-Menten models to determine and . Compare with analogs (e.g., methyl phenyl sulfide) to assess electronic effects of methoxy/pentoxy substituents .

Q. How can computational modeling predict the compound’s reactivity in biological systems?

- Methodology :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the sulfide group to predict susceptibility to oxidative stress.

- Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina. Validate with in vitro microsomal assays .

Q. What strategies resolve contradictions in observed biological activity across cell lines?

- Methodology :

- Cell-line profiling : Test cytotoxicity (MTT assay) in HEK293, HepG2, and MCF-7 cells.

- Metabolomics : Use LC-MS to identify metabolites (e.g., sulfoxide derivatives) and correlate with activity. Adjust experimental conditions (e.g., hypoxia vs. normoxia) to mimic physiological variability .

Q. How can researchers identify degradation byproducts under environmental conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.